molecular formula C21H27NO3 B5202595 (4-phenylcyclohexyl)(3,4,5-trimethoxyphenyl)amine

(4-phenylcyclohexyl)(3,4,5-trimethoxyphenyl)amine

Cat. No. B5202595
M. Wt: 341.4 g/mol
InChI Key: PHEJTCWFBZKJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenylcyclohexyl)(3,4,5-trimethoxyphenyl)amine, commonly known as 3C-P, is a potent psychedelic compound that belongs to the phenethylamine class. It was first synthesized in 1974 by a team of chemists led by David E. Nichols. The compound has gained attention in recent years due to its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 3C-P is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. This leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-P are similar to other psychedelic compounds. It can cause changes in perception, mood, and thought processes. It has been reported to induce visual and auditory hallucinations, as well as altered states of consciousness. The effects of 3C-P can last for several hours and can be intense.

Advantages and Limitations for Lab Experiments

The advantages of using 3C-P in lab experiments include its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in the brain. However, the limitations of using 3C-P include its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 3C-P. One area of interest is the potential therapeutic use of the compound in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of 3C-P that may have improved selectivity and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 3C-P and its effects on the brain.

Synthesis Methods

The synthesis of 3C-P involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

3C-P has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. 3C-P has also been shown to have affinity for other serotonin receptors, as well as dopamine receptors.

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-phenylcyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-23-19-13-18(14-20(24-2)21(19)25-3)22-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-8,13-14,16-17,22H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEJTCWFBZKJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylcyclohexyl)(3,4,5-trimethoxyphenyl)amine

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